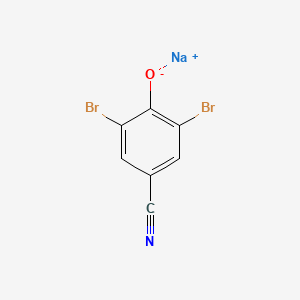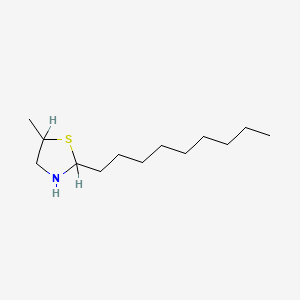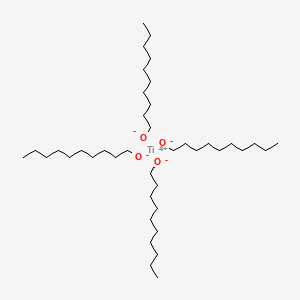
Titanium(4+) decan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) decan-1-olate is a titanium coordination compound with the chemical formula C40H84O4Ti. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form stable complexes and its reactivity with various reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(4+) decan-1-olate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with decan-1-ol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction is as follows:
TiCl4+4C9H19OH→Ti(OC9H19)4+4HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Titanium(4+) decan-1-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide (TiO2) and other titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The alkoxide ligands can be substituted with other ligands, such as halides or other alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Halides or other alkoxides, typically in an inert solvent.
Major Products:
Oxidation: Titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium compounds with different ligands.
Scientific Research Applications
Titanium(4+) decan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium dioxide production.
Mechanism of Action
The mechanism by which titanium(4+) decan-1-olate exerts its effects involves the coordination of titanium with oxygen atoms from the alkoxide ligands. This coordination stabilizes the titanium center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Titanium(IV) isopropoxide: A titanium coordination compound with isopropoxide ligands.
Titanium(IV) butoxide: A titanium coordination compound with butoxide ligands.
Comparison: Titanium(4+) decan-1-olate is unique due to its longer alkoxide chain, which can influence its solubility, reactivity, and applications. Compared to titanium(IV) isopropoxide and titanium(IV) butoxide, this compound may offer different properties and advantages in specific applications, such as enhanced stability and different reactivity profiles.
Properties
CAS No. |
83877-93-4 |
|---|---|
Molecular Formula |
C40H84O4Ti |
Molecular Weight |
677.0 g/mol |
IUPAC Name |
decan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C10H21O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11;/h4*2-10H2,1H3;/q4*-1;+4 |
InChI Key |
XQNMNCVLVNBXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


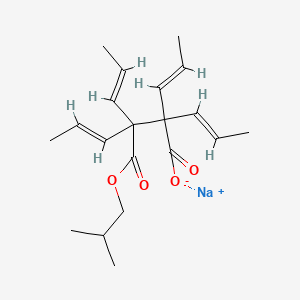
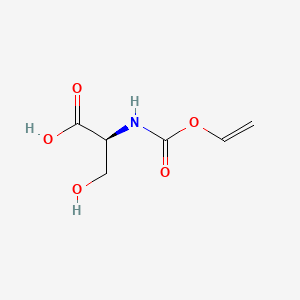
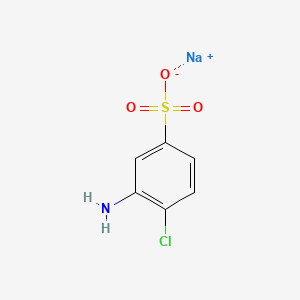
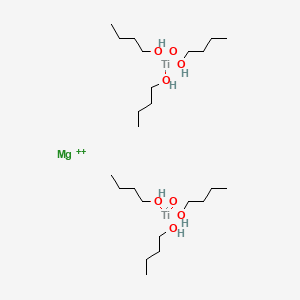
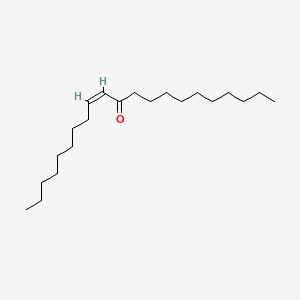


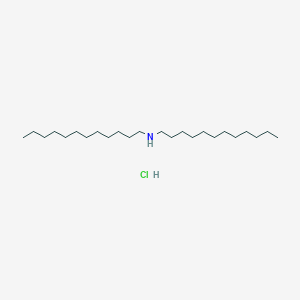
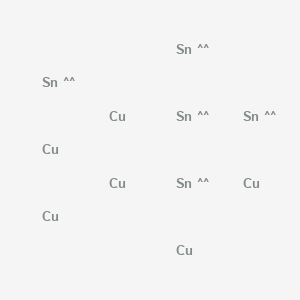
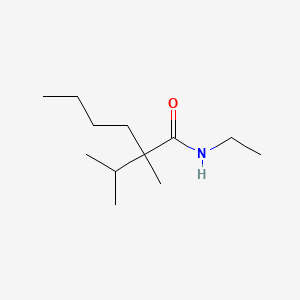

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
